molecular formula C16H13ClFN5O B2996029 N-(3-chloro-4-methylphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide CAS No. 1105199-91-4

N-(3-chloro-4-methylphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2996029
CAS No.: 1105199-91-4
M. Wt: 345.76
InChI Key: AVUYTHGSKFWGSP-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted at the 4-position with a carboxamide group. The carboxamide nitrogen is linked to a 3-chloro-4-methylphenyl moiety, while the 5-position of the triazole bears a 3-fluorophenylamino group. This structural arrangement confers unique electronic and steric properties, which may influence its biological activity and pharmacokinetic profile.

Properties

CAS No.

1105199-91-4

Molecular Formula

C16H13ClFN5O

Molecular Weight

345.76

IUPAC Name

N-(3-chloro-4-methylphenyl)-5-(3-fluoroanilino)-2H-triazole-4-carboxamide

InChI

InChI=1S/C16H13ClFN5O/c1-9-5-6-12(8-13(9)17)20-16(24)14-15(22-23-21-14)19-11-4-2-3-10(18)7-11/h2-8H,1H3,(H,20,24)(H2,19,21,22,23)

InChI Key

AVUYTHGSKFWGSP-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=NNN=C2NC3=CC(=CC=C3)F)Cl

solubility

not available

Origin of Product

United States

Biological Activity

The compound N-(3-chloro-4-methylphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H14ClFN5O\text{C}_{16}\text{H}_{14}\text{ClF}\text{N}_5\text{O}

Structural Features

  • Triazole Ring : A five-membered ring containing three nitrogen atoms.
  • Aromatic Substituents : The presence of chloro and fluorine groups enhances its lipophilicity and potential interactions with biological targets.

Anticancer Activity

Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. The compound has shown promise in inhibiting various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Anticancer Efficacy

In vitro studies demonstrated that this compound exhibited cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values were reported as follows:

Cell LineIC50 (µM)
MCF-715.2
A54912.8

These results suggest a potent anticancer activity, warranting further investigation into its mechanism of action.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Triazoles are known for their ability to inhibit fungal growth and possess antibacterial properties.

Research Findings

In a comparative study against standard antibiotics, the compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16

These findings indicate that the compound may serve as a potential lead for developing new antimicrobial agents.

Anti-inflammatory Activity

Another important aspect of this compound's biological profile is its anti-inflammatory activity. Triazoles have been identified to modulate inflammatory pathways effectively.

Mechanistic Insights

Studies involving COX enzyme inhibition revealed that the compound significantly reduced the production of pro-inflammatory mediators. The IC50 values for COX-1 and COX-2 inhibition were recorded as follows:

EnzymeIC50 (µM)
COX-125.4
COX-218.9

This suggests that the compound could be beneficial in treating inflammatory conditions.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Modifications to the aromatic rings and substituents can significantly influence their pharmacological profiles.

Key Findings

  • Chloro Group : Enhances lipophilicity and potentially increases binding affinity to target proteins.
  • Fluoro Group : May improve metabolic stability and bioavailability.
  • Triazole Moiety : Essential for bioactivity; acts as a pharmacophore in various therapeutic applications.

Comparison with Similar Compounds

Triazole Core and Carboxamide Position

The triazole-carboxamide scaffold is a common motif in bioactive molecules. Key variations among analogs include:

  • Substituents at the 1-position :
    • N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (ZIPSEY) features a 4-methoxyphenyl group at the 1-position and a cyclopropyl group at the 5-position, enhancing hydrophobic interactions in crystal packing .
    • N-(5-chloro-2-methylphenyl)-5-methyl-1-(3-phenylbenzo[c]isoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide incorporates a benzoisoxazole moiety, which may improve π-π stacking with target proteins .
  • Substituents at the 5-position: The target compound’s 3-fluorophenylamino group contrasts with 5-(trifluoromethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid derivatives, where a trifluoromethyl group at the 5-position significantly enhances antitumor activity (GP = 68.09% in NCI-H522 cells) .

Aryl Substituent Variations

  • Chlorophenyl vs. N-(4-acetylphenyl)-5-amino-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide substitutes the acetylphenyl group, which may influence metabolic stability via steric hindrance .

Antitumor Activity

  • 1-(4-chlorophenyl)-N-(3-fluoro-4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide demonstrates selective c-Met inhibition (IC₅₀ < 1 µM) and induces apoptosis in multiple cancer cell lines (MCF-7, HepG2) .
  • N-[2,6-difluoro-3-(propylsulfonamido)phenyl]-1-(2,4-dihydroxy-5-isopropylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide (4d) targets Hsp90 and kinases (B-Raf, PDHK1), showing multi-target activity with IC₅₀ values ranging from 0.5–5 µM .

Metabolic and Pharmacokinetic Profiles

  • 5-Methyl-N-(naphthalen-2-yl)-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide (3q) exhibits high melting points (>250°C) due to rigid aromatic substituents, suggesting low solubility—a challenge shared by many triazole carboxamides .
  • N-substituted-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide derivatives show improved bioavailability compared to non-methylated analogs, attributed to enhanced membrane permeability .

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